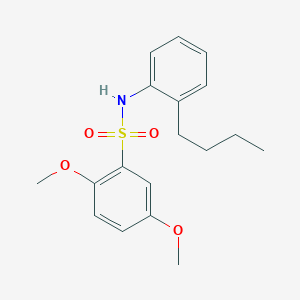![molecular formula C17H15N3O2 B4834485 3-methyl-N-(9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B4834485.png)
3-methyl-N-(9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide
Descripción general
Descripción
3-methyl-N-(9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been shown to have interesting biochemical and physiological effects, and its mechanism of action has been investigated extensively. In We will also discuss potential future directions for research on this compound.
Mecanismo De Acción
The mechanism of action of 3-methyl-N-(9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide involves its interaction with various cellular targets. As an inhibitor of CK2, it binds to the active site of the enzyme and blocks its activity. This leads to a decrease in the phosphorylation of target proteins and can result in cell death. As a modulator of the immune system, it interacts with immune cells and activates signaling pathways that lead to enhanced immune responses.
Biochemical and Physiological Effects:
Studies have shown that 3-methyl-N-(9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide has a number of interesting biochemical and physiological effects. In addition to its effects on CK2 and the immune system, it has been shown to inhibit the activity of other enzymes, including the serine/threonine kinase Akt. It has also been shown to induce autophagy, a cellular process that is involved in the degradation of damaged or unwanted cellular components.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-methyl-N-(9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide in lab experiments include its ability to selectively target specific cellular pathways and its potential as a tool for studying the role of CK2 in cancer and other diseases. However, there are also limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are many potential future directions for research on 3-methyl-N-(9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide. One area of research could focus on its potential as a therapeutic agent for cancer and other diseases. Studies could investigate its efficacy in animal models and its potential side effects. Another area of research could explore its potential as a tool for studying the role of CK2 in cellular processes. Additional studies could also investigate its potential as a modulator of the immune system and its effects on other cellular targets. Overall, there is much to be learned about this compound and its potential applications in scientific research.
Aplicaciones Científicas De Investigación
3-methyl-N-(9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide has been studied for its potential applications in scientific research. One area of research has focused on its potential as an inhibitor of protein kinase CK2, an enzyme that is involved in many cellular processes and has been implicated in cancer. Studies have shown that this compound can inhibit CK2 activity and induce apoptosis in cancer cells. Another area of research has investigated its potential as a modulator of the immune system, with studies showing that it can activate immune cells and enhance immune responses.
Propiedades
IUPAC Name |
3-methyl-N-(9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-11-5-3-7-13(9-11)16(21)19-14-10-18-15-12(2)6-4-8-20(15)17(14)22/h3-10H,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJVTOFWYDKQCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CN=C3C(=CC=CN3C2=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-chloro-4-(difluoromethoxy)phenyl]-3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4834403.png)
![N-[1-(4-propylphenyl)ethyl]-1-butanesulfonamide](/img/structure/B4834424.png)
![4-methyl-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4834428.png)
![3-(2-chlorophenyl)-2,5-dimethyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4834431.png)

![N-(2-fluorobenzyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide](/img/structure/B4834437.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B4834444.png)
![2-(1,3-benzodioxol-5-yl)-5-butyl-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B4834464.png)
![1-{[2-({[5-(4-chlorophenyl)-2-furyl]methyl}amino)ethyl]amino}propan-2-ol dihydrochloride](/img/structure/B4834474.png)
![5-{[5-(4-methoxy-3-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4834482.png)
![4-butoxy-N-{[(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B4834495.png)
![3-methyl-6-{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4834501.png)
![diethyl 4-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-1-phenyl-1H-pyrazole-3,5-dicarboxylate](/img/structure/B4834504.png)
![1-mesityl-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4834511.png)